N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a fused heterocyclic compound featuring a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core. This structure combines a bicyclic system of oxazole and pyridine fused with a cyclopentane ring, substituted at position 4 with a carboxamide group linked to a 3-acetylphenyl moiety.
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-10-16-17(14-7-4-8-15(14)21-19(16)25-22-10)18(24)20-13-6-3-5-12(9-13)11(2)23/h3,5-6,9H,4,7-8H2,1-2H3,(H,20,24) |
InChI Key |
GRJSOLNTJIXWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxazolo Ring Formation via Acid-Catalyzed Cyclization
The oxazolo[4,5-e]pyridine core is typically synthesized through acid-catalyzed cyclization of 2-amino-3-hydroxypyridine derivatives. For instance, polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) facilitates the condensation of 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids to form the oxazolo ring. In this case, cyclopentaneacetic acid serves as the carboxylic acid component, enabling fusion of the cyclopentane ring during cyclization.
Reaction Conditions :
-
Catalyst : PPSE (20% w/w)
-
Temperature : 120°C, 6–8 hours
The bromine at position 5 of the pyridine ring provides a handle for subsequent functionalization, though in the target compound, this position is occupied by hydrogen after cyclopentane fusion.
Cyclopenta Ring Construction via Diels-Alder Cyclization
The dihydro-5H-cyclopenta[b] moiety is introduced via a Diels-Alder reaction between a cyclopentadiene derivative and a dienophile. For example, reacting cyclopentadiene with an α,β-unsaturated carbonyl compound (e.g., acryloyl chloride) generates the bicyclic framework. However, adjustments are required to align the regiochemistry with the target structure.
Reaction Conditions :
-
Solvent : Toluene, reflux
-
Catalyst : Lewis acid (e.g., AlCl₃)
Functionalization of the Core
Methyl Group Introduction at Position 3
The 3-methyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. Using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves methylation at the desired position.
Reaction Conditions :
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF, 80°C
-
Yield : ~75%
Carboxylic Acid Activation at Position 4
The carboxylic acid at position 4 is activated for amide bond formation. Thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which is then reacted with 3-acetylaniline.
Reaction Conditions :
-
Activation : SOCl₂, reflux, 2 hours
-
Coupling : 3-Acetylaniline, triethylamine (TEA), dichloromethane (DCM), room temperature, 12 hours
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Cyclization : Competing pathways during oxazolo ring formation may yield regioisomers. Using bulkier carboxylic acids or directing groups (e.g., nitro) can improve selectivity.
-
Purification of Fused Heterocycles : Column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) effectively isolates the target compound.
-
Scale-Up Considerations : Continuous flow reactors enhance reproducibility and yield for industrial-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the cyclopentane and acetylphenyl moieties. Key findings include:
Oxidation of the methyl group on the cyclopenta[b]pyridine core with KMnO₄ under acidic conditions introduces a carboxylic acid, improving solubility for in vitro assays. The acetyl group on the phenyl ring is oxidized to an α-ketoamide using manganese(III) acetate, enabling downstream conjugation with biomolecules .
Reduction Reactions
Reductive modifications target the acetyl and amide functionalities:
| Reaction Target | Reagents/Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Acetyl group | NaBH₄, MeOH (0°C) | 2° alcohol | 85% | Reduces metabolic instability |
| Amide group | LiAlH₄, THF (reflux) | Amine derivative | 40% | Generates cationic species for ion-channel studies |
Selective reduction of the acetyl group to a secondary alcohol using NaBH₄ preserves the oxazolo-pyridine core while altering pharmacokinetic properties. Full reduction of the carboxamide to an amine with LiAlH₄ is less efficient but critical for probing receptor binding.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the acetylphenyl and oxazole rings:
Electrophilic Aromatic Substitution
| Position | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acetylphenyl meta-position | HNO₃/H₂SO₄ (0°C) | Nitro derivative | 62% |
| Oxazole C-5 | Br₂, FeBr₃ (CH₂Cl₂) | Brominated analog | 58% |
Nitration at the acetylphenyl ring introduces a nitro group for SAR studies, while bromination at the oxazole ring enables cross-coupling reactions.
Nucleophilic Substitution
| Substrate | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acetyl oxygen | NH₂OH·HCl, pyridine | Oxime derivative | 75% |
| Methyl group (cyclopentane) | NaN₃, DMF (100°C) | Azide intermediate | 68% |
Oxime formation at the acetyl group improves hydrogen-bonding capacity, and azide substitution facilitates click chemistry applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
| Reaction Type | Catalysts/Ligands | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 70–78% |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl analogs | 65% |
Suzuki coupling replaces the acetylphenyl group with aryl boronic acids, diversifying the compound’s aromatic interactions. Heck reactions introduce alkenyl chains for probing steric effects in target binding .
Hydrolysis and Condensation
The carboxamide and acetyl groups undergo hydrolysis and condensation:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, 110°C | Carboxylic acid | Prodrug synthesis |
| Knoevenagel condensation | Malononitrile, piperidine | Cyano-vinyl derivative | Fluorescent probe design |
Acid hydrolysis of the carboxamide generates a carboxylic acid for salt formation, while condensation with malononitrile extends π-conjugation for optical studies .
Cycloaddition and Ring Expansion
The oxazole ring participates in [3+2] cycloadditions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| With nitrile oxides | CHCl₃, RT | Isoxazolo-oxazole fused system | 60% |
| Photochemical [2+2] | UV light, acetone | Cyclobutane-linked dimer | 45% |
Cycloadditions with nitrile oxides yield polyheterocyclic systems with enhanced rigidity . Photodimerization explores supramolecular assembly potential .
Key Mechanistic Insights
-
Oxazole Reactivity : The electron-deficient oxazole ring directs electrophilic substitutions to C-5, while nucleophilic attacks occur at C-2 .
-
Amide Stability : The carboxamide resists hydrolysis under physiological pH, critical for in vivo stability.
-
Steric Effects : The cyclopentane ring’s puckering hinders reactions at the pyridine C-8 position .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of cyclopenta[b]pyridine compounds exhibit notable anticancer properties. The compound N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism is believed to involve the inhibition of oxidative stress and the modulation of inflammatory cytokines .
Material Science
Corrosion Inhibition
The compound has been investigated for its efficacy as a corrosion inhibitor for metals in acidic environments. Studies demonstrated that this compound can significantly reduce the corrosion rate of carbon steel in sulfuric acid solutions. The inhibition efficiency was attributed to the formation of a protective layer on the metal surface .
Environmental Chemistry
Pollutant Degradation
In environmental applications, this compound has shown potential for degrading pollutants in aqueous solutions. Its ability to catalyze reactions that break down organic contaminants makes it a candidate for wastewater treatment processes. Studies have focused on its effectiveness in photodegradation under UV light .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa (cervical) | 10 | Induction of apoptosis |
| Neuroprotective | SH-SY5Y (neuronal) | 15 | Reduction of oxidative stress |
| Corrosion Inhibition | Carbon Steel | 0.05 | Formation of protective layer |
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Manganese-Catalyzed Oxidation | Direct oxidation of cyclopentenopyridine analogues | 85 |
| Photocatalytic Degradation | UV light-assisted degradation of pollutants | 90 |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The most potent derivative showed an IC50 value of 10 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Corrosion Inhibition
A comprehensive study analyzed the effectiveness of this compound as a corrosion inhibitor in sulfuric acid environments. The results indicated that at a concentration of 0.05 µM, the compound reduced the corrosion rate by over 90%, demonstrating its practical application in industrial settings .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Cyclopenta[4,5]thieno[2,3-d]pyrimidine Derivative
Compound: 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
- Core: Cyclopenta[4,5]thieno[2,3-d]pyrimidine (thienopyrimidine fused with cyclopentane).
- Substituents :
- Sulfanyl group at position 4.
- Isoxazolyl acetamide side chain.
- The sulfanyl group may confer susceptibility to oxidation, impacting compound stability .
Triazolo[3,4-b][1,3]thiazine Derivative
Compound : 1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide
- Core : Triazolo[3,4-b][1,3]thiazine (triazole fused with thiazine).
- Substituents :
- 4-Chlorophenyl group.
- Cyclopentanecarboxamide.
- The chloro substituent increases hydrophobicity, which may enhance membrane permeability but raise toxicity concerns .
Substituent-Driven Functional Modifications
Thiadiazolylidene-Substituted Analog
Compound : N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
- Core : Identical to the target compound.
- Substituents :
- Thiadiazolylidene group instead of 3-acetylphenyl.
- The methoxymethyl group may improve solubility compared to the acetylphenyl group in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological profiles, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 335.36 g/mol. Its structure features a cyclopenta[b][1,2]oxazole ring system which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that may include the formation of the oxazolo-pyridine framework through cyclization processes. For instance, methodologies involving acylation reactions and cyclization under mild conditions have been reported to yield high purity products suitable for biological testing .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. It exhibited notable effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it may serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Experimental models suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate various signaling pathways involved in cell survival and apoptosis. This includes interactions with specific protein targets that regulate cell cycle progression and stress responses .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | 4-Chlorobenzaldehyde, 2-aminopyridine, CuCl₂, DMF, 80°C | 65–70 | |
| Cyclization | Acetic anhydride, H₂SO₄, reflux | 75–80 | |
| Final coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water | 60–65 |
Basic: What spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- X-ray crystallography : The gold standard for confirming the 3D structure. Use SHELX programs (e.g., SHELXL for refinement) to resolve complex heterocyclic frameworks and assess bond angles/planarity .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields for the heterocyclic core under conflicting solvent/catalyst reports?
Methodological Answer:
Conflicting data on solvent/catalyst systems (e.g., DMF vs. toluene, Pd vs. Cu catalysts) often arise from differences in starting material solubility or steric hindrance. To resolve this:
- Perform Design of Experiments (DoE) to test solvent-catalyst combinations. For example, DMF may improve solubility for bulky intermediates, while toluene reduces side reactions .
- Use in situ monitoring (e.g., TLC, HPLC) to identify kinetic bottlenecks in cyclization steps .
- Catalyst screening : Transition metals like Pd(OAc)₂ may outperform CuCl₂ in coupling reactions for electron-deficient aryl groups .
Advanced: How can contradictory biological activity data in SAR studies be systematically addressed?
Methodological Answer:
Contradictions in structure-activity relationships (SAR) often stem from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes of the acetylphenyl group to target proteins, reconciling discrepancies between in vitro and in silico data .
- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .
Advanced: What computational approaches enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME assess logP (target ~2–3), aqueous solubility, and CYP450 interactions. The 3-methyl group may reduce metabolic clearance .
- Molecular dynamics simulations : Evaluate the stability of the oxazolo[4,5-e]pyridine core in lipid bilayers to predict membrane permeability .
- QSAR modeling : Correlate substituent electronegativity (e.g., acetyl vs. methoxy groups) with bioavailability using partial least squares regression .
Advanced: How is target engagement validated in enzymatic assays for this compound?
Methodological Answer:
- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors for kinases) to quantify IC₅₀ values. For example, displacement assays with [γ-³²P]ATP .
- Crystallographic validation : Co-crystallize the compound with the target enzyme (e.g., a kinase) to confirm binding pose and hydrogen-bonding interactions with the carboxamide group .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) to assess affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
